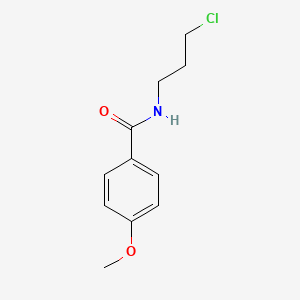N-(3-chloropropyl)-4-methoxybenzamide
CAS No.:
Cat. No.: VC14818723
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14ClNO2 |
|---|---|
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | N-(3-chloropropyl)-4-methoxybenzamide |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-15-10-5-3-9(4-6-10)11(14)13-8-2-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
| Standard InChI Key | JIIFSFRTQBUBRR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NCCCCl |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Structural Features
N-(3-Chloropropyl)-4-methoxybenzamide (C<sub>11</sub>H<sub>14</sub>ClNO<sub>2</sub>) consists of a 4-methoxybenzamide group bonded to a 3-chloropropyl chain. The methoxy group at the para position of the benzene ring and the chlorine atom on the third carbon of the propyl chain define its reactivity .
Structural Comparison to Analogs
-
N-(3-Chlorophenyl)-4-methoxybenzamide : Replaces the propyl chain with a chlorophenyl group (C<sub>14</sub>H<sub>12</sub>ClNO<sub>2</sub>).
-
3-Chloro-N-(3-chlorophenyl)-4-methoxybenzamide : Features dual chlorine substituents (C<sub>14</sub>H<sub>11</sub>Cl<sub>2</sub>NO<sub>2</sub>).
Spectroscopic Data (Predicted)
While experimental spectra for N-(3-chloropropyl)-4-methoxybenzamide are unavailable, analogs suggest the following:
-
<sup>1</sup>H NMR:
-
<sup>13</sup>C NMR:
Synthesis and Reaction Pathways
Synthetic Routes
The compound can be synthesized via nucleophilic acyl substitution, leveraging methodologies from related patents .
Step 1: Acylation of 3-Chloropropylamine
Reacting 3-chloropropylamine hydrochloride with 4-methoxybenzoyl chloride in the presence of a base (e.g., NaOH) yields the target amide:
Conditions:
Alternative Route: Anhydride-Mediated Coupling
Methacrylic anhydride, as used in patent CN102503849B , could be substituted with 4-methoxybenzoic anhydride for amide formation.
Physicochemical Properties
Predicted Collision Cross Section (CCS)
Using ion mobility spectrometry models , the following CCS values are anticipated:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]<sup>+</sup> | 240.08 | 152–158 |
| [M+Na]<sup>+</sup> | 262.06 | 165–170 |
| [M-H]<sup>−</sup> | 238.06 | 158–163 |
Solubility and Stability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume